Benzyl (5-(aminooxy)pentyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (5-(aminooxy)pentyl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 5-(aminooxy)pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (5-(aminooxy)pentyl)carbamate typically involves the following steps:
-
Formation of the Aminooxy Intermediate: : The initial step involves the preparation of the 5-(aminooxy)pentyl intermediate. This can be achieved by reacting 5-bromopentanol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to yield 5-(aminooxy)pentanol.
-
Carbamate Formation: : The 5-(aminooxy)pentanol is then reacted with benzyl chloroformate in the presence of a base like triethylamine. This reaction forms this compound through a nucleophilic substitution mechanism.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Benzyl (5-(aminooxy)pentyl)carbamate can undergo oxidation reactions, particularly at the aminooxy group, leading to the formation of nitroso or nitro derivatives.
-
Reduction: : The compound can be reduced to form the corresponding amine, which may be useful in further synthetic applications.
-
Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Benzyl (5-(aminooxy)pentyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for a wide range of chemical modifications.
Biology
The compound can be used in the development of enzyme inhibitors or as a building block for bioactive molecules. Its aminooxy group is particularly useful in bioconjugation reactions, where it can form stable oxime linkages with carbonyl-containing compounds.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a prodrug. The carbamate linkage can be hydrolyzed in vivo to release the active drug.
Industry
The compound’s stability and reactivity make it suitable for use in the production of polymers and other advanced materials. It can also be used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl (5-(aminooxy)pentyl)carbamate depends on its application. In bioconjugation, the aminooxy group reacts with aldehydes or ketones to form stable oxime bonds. This reaction is highly specific and occurs under mild conditions, making it useful for labeling biomolecules.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the aminooxy group, making it less versatile in bioconjugation reactions.
5-(Aminooxy)pentyl carbamate: Similar structure but without the benzyl group, which may affect its reactivity and stability.
Benzyl (5-amino)pentyl carbamate: Contains an amino group instead of an aminooxy group, leading to different reactivity profiles.
Uniqueness
Benzyl (5-(aminooxy)pentyl)carbamate is unique due to the presence of both the benzyl and aminooxy groups. This combination allows for a wide range of chemical reactions and applications, particularly in bioconjugation and medicinal chemistry.
Properties
Molecular Formula |
C13H20N2O3 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
benzyl N-(5-aminooxypentyl)carbamate |
InChI |
InChI=1S/C13H20N2O3/c14-18-10-6-2-5-9-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16) |
InChI Key |
PPPKSDFOXBRMKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.